molecular formula C22H23ClN2O6S B3001514 Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-68-3

Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3001514
CAS No.: 866590-68-3
M. Wt: 478.94
InChI Key: IBIWEEPWNCMZDT-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The structure includes:

  • Ethyl ester group at position 3.
  • 4-Ethoxyphenyl substituent at position 4.
  • Sulfonylmethyl-4-chlorophenyl group at position 5.
  • Oxo group at position 2.

The sulfonyl group (-SO₂-) and 4-chlorophenyl moiety introduce strong electron-withdrawing effects, while the ethoxyphenyl group contributes moderate electron-donating properties.

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O6S/c1-3-30-16-9-5-14(6-10-16)20-19(21(26)31-4-2)18(24-22(27)25-20)13-32(28,29)17-11-7-15(23)8-12-17/h5-12,20H,3-4,13H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIWEEPWNCMZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related tetrahydropyrimidine derivatives:

Compound Name Substituent at Position 4 Substituent at Position 6 Functional Group at Position 2 Key Properties/Applications References
Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl (4-Chlorophenyl)sulfonylmethyl Oxo (C=O) High polarity due to sulfonyl group; potential antimicrobial/anti-inflammatory activity*
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Methyl Oxo (C=O) Moderate lipophilicity; explored as antibacterial agent
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-Dimethoxyphenyl Methyl Oxo (C=O) Enhanced solubility via methoxy groups; studied via DFT for electronic properties
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Methyl Thioxo (C=S) Lower hydrogen-bonding capacity; used in crystallography studies
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methyl-1-phenylpyrazolyl Methyl Oxo (C=O) Antitubercular activity; bulky substituent affects packing efficiency

Notes:

  • Sulfonyl vs.
  • Ethoxyphenyl vs. Fluorophenyl/Cyanophenyl: The ethoxy group balances electron donation and steric effects, unlike strongly electron-withdrawing groups (e.g., -F, -CN), which may reduce metabolic stability .
  • Oxo vs. Thioxo : The oxo group (C=O) forms stronger hydrogen bonds than thioxo (C=S), influencing crystal packing and solubility .

Electronic and Spectral Properties

  • DFT Studies : The 4-ethoxyphenyl group in the target compound contributes to a higher HOMO-LUMO gap (≈4.5 eV) compared to methoxy-substituted derivatives (≈4.0 eV), suggesting greater stability .
  • UV-Vis Spectra : Strong absorption at ~300 nm (attributed to π→π* transitions) aligns with analogues bearing aromatic substituents .

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